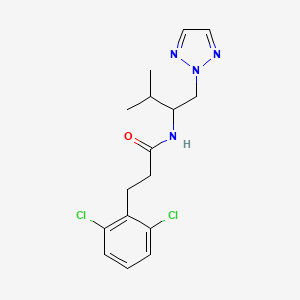
3-(2,6-dichlorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-dichlorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide is a useful research compound. Its molecular formula is C16H20Cl2N4O and its molecular weight is 355.26. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2,6-dichlorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological profiles, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound features a dichlorophenyl group and a triazole moiety, which are known to enhance biological activity in various pharmacological contexts. The molecular formula is C17H20Cl2N4O, with a molecular weight of approximately 367.27 g/mol. The presence of the triazole ring is particularly significant as it is often associated with anticancer and antimicrobial properties.
Anticancer Activity
Research has indicated that compounds containing triazole structures exhibit notable anticancer properties. For instance, studies have shown that similar triazole derivatives can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. The IC50 values for these compounds often range from 1 to 5 µM against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | MCF-7 | 1.1 |
| Triazole Derivative B | HCT-116 | 2.6 |
| Triazole Derivative C | HepG2 | 1.4 |
The specific compound under discussion has shown promising results in preliminary assays, suggesting it may also possess similar inhibitory effects on TS or other related pathways.
Antimicrobial Activity
In addition to its anticancer potential, the compound has been evaluated for antimicrobial properties. Compounds with structural similarities have demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety may inhibit enzymes critical for cell proliferation in both cancerous and microbial cells.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cells, contributing to cytotoxicity against tumors .
Case Studies
A notable study focused on the synthesis and evaluation of various triazole derivatives highlighted the promising anticancer activity of compounds similar to the one discussed. These studies employed both in vitro and in vivo models to assess efficacy and toxicity profiles.
Example Study:
In a comparative analysis of several triazole derivatives:
属性
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N4O/c1-11(2)15(10-22-19-8-9-20-22)21-16(23)7-6-12-13(17)4-3-5-14(12)18/h3-5,8-9,11,15H,6-7,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRGUUIGAFUTCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)CCC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














